molecular formula C16H16N2O3 B11839092 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid

2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid

Cat. No.: B11839092
M. Wt: 284.31 g/mol
InChI Key: UDZZEILTAQQOMF-UHFFFAOYSA-N
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Description

2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is an indole derivative featuring an acetic acid moiety at the 1-position of the indole core and a ((furan-2-ylmethyl)amino)methyl substituent at the 3-position.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[3-[(furan-2-ylmethylamino)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C16H16N2O3/c19-16(20)11-18-10-12(14-5-1-2-6-15(14)18)8-17-9-13-4-3-7-21-13/h1-7,10,17H,8-9,11H2,(H,19,20)

InChI Key

UDZZEILTAQQOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CNCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis for 1-Substituted Indole Intermediates

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. By reacting phenylhydrazine derivatives with carbonyl compounds under acidic conditions, this method enables regioselective formation of the indole ring. For the target compound, ethyl 2-(1H-indol-1-yl)acetate serves as a critical intermediate.

  • Procedure :

    • Condense phenylhydrazine with ethyl pyruvate in acetic acid at reflux to yield ethyl 2-(1H-indol-1-yl)acetate .

    • Hydrolyze the ester to the carboxylic acid using NaOH (2 M, 60°C, 4 h).

  • Yield : 78–85% for ester formation; 92% hydrolysis efficiency.

Direct Alkylation at the 1-Position

Alternative routes employ alkylation of indole’s nitrogen atom. Bromoacetic acid derivatives react with indole in the presence of base:

  • Conditions :

    • Indole (1 equiv), ethyl bromoacetate (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 h.

    • Hydrolysis with LiOH (THF/H₂O, 0°C to rt, 6 h).

  • Challenges : Competing 3-substitution requires careful control of stoichiometry and temperature.

Introduction of the ((Furan-2-ylmethyl)amino)methyl Group at the 3-Position

Mannich Reaction for C-3 Aminomethylation

The Mannich reaction facilitates the introduction of aminomethyl groups via a three-component coupling:

  • Reactants :

    • 1-(Carboxymethyl)indole (1 equiv), formaldehyde (1.5 equiv), furan-2-ylmethylamine (1.2 equiv).

  • Conditions :

    • EtOH, HCl (cat.), reflux, 8 h.

  • Mechanism :

    • Formaldehyde generates an iminium intermediate with furan-2-ylmethylamine, which undergoes electrophilic substitution at indole’s 3-position.

  • Yield : 68–72%.

Reductive Amination of 3-Formylindole Derivatives

A two-step approach involving formylation followed by reductive amination:

  • Vilsmeier–Haack Formylation :

    • Treat 1-(carboxymethyl)indole with POCl₃/DMF (0°C to rt, 4 h) to install a formyl group at C-3.

    • Yield : 82%.

  • Reductive Amination :

    • React 3-formylindole with furan-2-ylmethylamine (1.5 equiv) and NaBH₃CN (1.2 equiv) in MeOH (rt, 12 h).

    • Yield : 75%.

Nucleophilic Substitution at C-3

For pre-halogenated indoles:

  • Substrate : 3-Bromo-1-(carboxymethyl)indole.

  • Conditions :

    • Furan-2-ylmethylamine (2 equiv), CuI (10 mol%), K₂CO₃ (2 equiv), DMSO, 100°C, 24 h.

  • Yield : 58% (limited by competing side reactions).

Protecting Group Strategies

Carboxylic Acid Protection

To prevent undesired side reactions during amination:

  • Esterification : Use ethyl chloroformate (1.1 equiv) in THF with Et₃N (2 equiv).

  • Deprotection : Hydrolyze with LiOH (THF/H₂O, 0°C to rt, 6 h).

Amino Group Protection

  • Boc Protection : Treat furan-2-ylmethylamine with Boc₂O (1.2 equiv), DMAP (cat.), CH₂Cl₂, rt, 4 h.

  • Deprotection : TFA/CH₂Cl₂ (1:1, rt, 2 h).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Mannich ReactionOne-pot, three-component coupling68–72Simplicity, fewer stepsModerate regioselectivity
Reductive AminationFormylation + reductive amination75High selectivityMulti-step, costly reagents
Nucleophilic SubstitutionCu-mediated coupling58Applicable to halogenated substratesLow yield, side reactions

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆):

    • δ 4.92 (s, 2H, CH₂COO), 3.85 (s, 2H, NCH₂), 6.45–7.62 (m, 7H, indole + furan).

  • IR (KBr): 1720 cm⁻¹ (C=O), 3250 cm⁻¹ (NH).

  • MS (ESI) : m/z 313.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Chemical Reactions Analysis

Reaction Conditions and Reagents

Key reaction parameters for the synthesis include:

  • Temperature : 50°C to 100°C.

  • Catalysts : Palladium/Nickel catalysts, p-toluenesulfonic acid (p-TSA) for acid catalysis .

  • Solvents : DMF, dichloromethane, or 1,4-dioxane .

  • Reaction time : Ranges from 1.5 hours (microwave-assisted) to several days for traditional methods .

Common reagents include:

  • Aldehydes (e.g., ethyl glyoxylate)

  • Reductive agents (e.g., sodium cyanoborohydride)

  • Hydrochloric acid for amide hydrolysis

ParameterDetailsSource
Temperature50°C–100°C (traditional heating), 100°C (microwave)
Catalystsp-TSA, palladium/nickel catalysts
SolventsDMF, dichloromethane, 1,4-dioxane
Reaction time1.5 hours (microwave) to 3 days (traditional)

Purification Methods

The compound is purified via:

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexanes eluents .

  • Crystallization : Employed for isolating intermediates and final products.

  • Partitioning : Water/organic solvent extraction (e.g., dichloromethane) .

Structural and Functional Analysis

Molecular properties :

PropertyValueSource
Molecular formulaC₁₆H₁₆N₂O₃
Molecular weight284.31 g/mol
Functional groupsCarboxylic acid, indole, furan

Reactivity highlights :

  • The carboxylic acid group enables esterification or amide formation.

  • The indole ring may undergo electrophilic substitution at the 3-position.

  • The furan moiety participates in Diels-Alder reactions or electrophilic aromatic substitution.

Related Reaction Mechanisms

Fischer indole synthesis :
Used for constructing indole cores via cyclization of arylhydrazones .

Modified Mannich reaction :
Facilitates C-N bond formation between aldehydes, amines, and carbonyl compounds, as seen in structurally similar precursors .

Reductive amination :
Employed for synthesizing secondary amines, potentially used in forming the furan-2-ylmethylamino group .

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid serves as a valuable building block for the preparation of more complex molecules. Its unique furan and indole moieties allow it to participate in various chemical reactions including oxidation, reduction, and substitution.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against standard bacterial strains. Structural modifications in the furan and indole moieties can enhance efficacy, with certain derivatives showing improved minimum inhibitory concentration (MIC) values .
  • Anticancer Efficacy: Studies have demonstrated that specific structural modifications can enhance selectivity towards cancerous cells while minimizing toxicity to non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Medicine

The therapeutic potential of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is being investigated as a lead compound in drug discovery. Its interactions with specific molecular targets may modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a precursor for synthesizing functionalized polymers. The scalability of its production can be enhanced through continuous flow reactors and automated systems, making it suitable for large-scale applications.

Study on Antimicrobial Activity

A comparative study assessed various derivatives against standard bacterial strains. Results showed that certain modifications significantly improved antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this compound .

Study on Anticancer Efficacy

Research focusing on cytotoxicity against cancer cell lines revealed that structural modifications could enhance selectivity towards cancer cells while reducing toxicity towards normal cells. This finding is pivotal for advancing targeted cancer treatments .

Mechanism of Action

The mechanism of action of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related indole-acetic acid derivatives, their substituents at the indole-3 position, biological activities, and synthesis pathways:

Compound Name Substituent at Indole-3 Biological Activity Synthesis Pathway Reference
Target Compound : 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid ((Furan-2-ylmethyl)amino)methyl Not explicitly reported (inferred from analogs) Likely involves Mannich reaction or coupling N/A
MOMI-1 : 2-(3-{(E)-3-(4-hydroxy-3-methoxybenzylidene)-2-oxocyclohexylidene}methyl)-1H-indol-1-yl)acetic acid Complex cyclohexylidene-benzylidene group Induces autophagy in A549 cells via AMPK/ULK1/Beclin 1 pathway Knoevenagel condensation
Compound 15 : 2-(3-formyl-1H-indol-1-yl)acetic acid Formyl group (-CHO) Intermediate in antiproliferative agent synthesis Hydrolysis of ester precursor with NaOH
Compound 16 : 2-(3-(2-cyano-3-methoxy-3-oxoprop-1-en-1-yl)-1H-indol-1-yl)acetic acid Cyano-ester group (-CH=C(CN)COOCH3) Antiproliferative activity against cancer cells Knoevenagel condensation with methyl cyanoacetate
Depolymerization Product : 2-(3-((3-hydroxypropoxy)carbonyl)-1H-indol-1-yl)acetic acid Hydroxypropoxycarbonyl group (-OCO-(CH2)3-OH) Result of PET2 hydrolase activity on indole-based polyesters Enzymatic depolymerization of AABB polyester
Thiophene Analogue : [3-(Thiophene-2-carbonyl)-1H-indol-1-yl]acetic acid Thiophene-2-carbonyl group (-CO-thiophene) Not reported (structural focus) Acylation of indole precursor
GPR40 Agonist : 2-(1H-indol-1-yl)acetic acid No substituent (simple indole-acetic acid) Weak GPR40 agonism (used in ligand design) Direct functionalization of indole

Key Structural and Functional Differences

Biological Activity: Compounds with electron-withdrawing groups (e.g., cyano-ester in Compound 16) show antiproliferative effects, likely due to interference with cellular redox pathways . Enzymatically derived hydroxypropoxycarbonyl analogs () are inactive in direct assays but serve as biomarkers for polymer degradation .

Synthetic Accessibility: Simple derivatives (e.g., Compound 15) are synthesized via hydrolysis or condensation, while complex analogs like MOMI-1 require multi-step Knoevenagel reactions . The target compound’s furan-methylamine group may necessitate coupling reactions or Mannich base formation, as seen in related indole derivatives .

Pharmacological Implications

  • Target Specificity : The furan-methylamine group in the target compound could confer selectivity toward aminergic receptors or enzymes, contrasting with MOMI-1’s autophagy-related AMPK pathway activation .
  • Drug Likeness : The polar acetic acid group enhances water solubility, while the furan ring may mitigate metabolic instability compared to thiophene-based analogs .

Biological Activity

2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid (CAS Number: 1279203-69-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
IUPAC Name: 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid
Canonical SMILES: CC1=CC=CO1C(=C(C2=C(NC(=C2)C(=O)O)C=C(C=C2)N(C(=C(C3=C(C=C(C=C3)N(C(=C(C4=C(C=C(C=C4)N(C(=C5C=CC=C5)))))N(=O)=O)))))N(=O)=O)

Synthesis

The synthesis of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions, beginning with the preparation of indole derivatives followed by furan modifications. The reaction conditions are optimized for yield and purity, utilizing techniques such as continuous flow reactors and green chemistry principles to enhance efficiency.

Antimicrobial Properties

Recent studies have indicated that compounds related to 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid exhibit significant antimicrobial activity. For instance, derivatives have shown moderate to good activity against various bacterial strains, including:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa11.29 - 77.38

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including colon adenocarcinoma (Colo205 and Colo320). The IC50 values ranged from 12 to 21 µM, indicating significant potency against resistant cancer cell lines while exhibiting minimal toxicity towards normal fibroblast cells .

The biological activity of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cellular proliferation and apoptosis. The indole moiety plays a critical role in binding to these targets, modulating their activity and leading to therapeutic effects .

Study on Antimicrobial Activity

In a comparative study, derivatives of the compound were tested against standard bacterial strains. The results indicated that modifications in the furan and indole moieties significantly influenced the antimicrobial efficacy, with certain derivatives outperforming others in terms of MIC values .

Study on Anticancer Efficacy

A study focusing on the cytotoxicity of the compound against cancer cell lines revealed that specific structural modifications enhanced selectivity towards cancerous cells while reducing toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare indole-acetic acid derivatives, and how can they be adapted for this compound?

The synthesis of indole-acetic acid derivatives typically involves coupling reactions between substituted indoles and acetic acid moieties. For example, substituted indoles can be functionalized via reductive amination or alkylation to introduce amine-containing side chains, followed by conjugation with acetic acid groups . In the case of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid, furan-2-ylmethylamine could be introduced via a Mannich reaction or nucleophilic substitution at the indole’s 3-position. Reaction optimization (e.g., solvent polarity, temperature, and catalysts) is critical to avoid side products, as seen in analogous syntheses of N-substituted indole acetamides .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. FT-IR can confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹) . NMR (¹H and ¹³C) is essential to verify substitution patterns: the furan methylene protons (δ ~3.8–4.2 ppm) and indole protons (δ ~7.0–7.5 ppm) should show distinct splitting patterns . Mass spectrometry (HRMS) provides molecular ion confirmation. For crystalline derivatives, X-ray diffraction resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies can mitigate conflicting spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. For example, indole derivatives may exhibit keto-enol tautomerism, altering peak positions . To resolve this:

  • Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
  • Use deuterated solvents to stabilize specific tautomers.
  • Employ 2D NMR (COSY, HSQC) to map proton-carbon correlations, as demonstrated in studies of 3-formylindole derivatives .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking (AutoDock, Schrödinger Suite) can simulate interactions with target proteins (e.g., antioxidant enzymes or receptors). For instance, indole-acetic acid derivatives with amide groups show enhanced binding to DPPH radicals due to electron-donating substituents . QSAR models can correlate structural features (e.g., logP, H-bond donors) with activity, as seen in studies of anti-exudative triazole derivatives .

Q. What experimental designs are optimal for evaluating antioxidant activity in indole-acetic acid derivatives?

Use DPPH and FRAP assays to quantify radical scavenging and reducing power, respectively. For DPPH, dissolve the compound in methanol (0.1–1.0 mM), mix with DPPH solution, and measure absorbance at 517 nm after 30 min . For FRAP, monitor Fe³⁺ to Fe²⁺ reduction at 593 nm. Include positive controls (e.g., ascorbic acid) and validate results with HPLC-based activity screening to rule out false positives from impurities .

Methodological Considerations

Q. How can reaction yields be improved during the introduction of the furan-2-ylmethylamine group?

  • Optimize Mannich reaction conditions : Use formaldehyde as a bridging agent in acetic acid under reflux, with catalytic HCl .
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as shown in triazole-indole hybrid syntheses .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted amines .

Q. What analytical challenges arise in characterizing the compound’s stability under physiological conditions?

  • Perform pH-dependent stability studies (pH 1–10) using UV-Vis spectroscopy to detect degradation (e.g., indole ring oxidation or hydrolysis of the acetic acid group) .
  • Use LC-MS to identify degradation products, such as furan ring-opening derivatives, which are common in acidic environments .

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